molecular formula C16H14ClNO4S2 B14505539 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate CAS No. 64469-24-5

3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate

Cat. No.: B14505539
CAS No.: 64469-24-5
M. Wt: 383.9 g/mol
InChI Key: QCEUIQNJLKKGLO-UHFFFAOYSA-M
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Description

3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenyl groups attached to a 1,2,4-dithiazolium ring, with a perchlorate anion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate typically involves the reaction of 4-methylphenyl derivatives with dithiazolium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or disulfides.

    Substitution: The dithiazolium ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other dithiazolium compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-chlorophenyl)-1,2,4-dithiazol-1-ium perchlorate
  • 3,5-Bis(4-methoxyphenyl)-1,2,4-dithiazol-1-ium perchlorate
  • 3,5-Bis(4-fluorophenyl)-1,2,4-dithiazol-1-ium perchlorate

Uniqueness

3,5-Bis(4-methylphenyl)-1,2,4-dithiazol-1-ium perchlorate is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions. This structural feature can lead to different chemical and biological properties compared to its analogs with other substituents.

Properties

CAS No.

64469-24-5

Molecular Formula

C16H14ClNO4S2

Molecular Weight

383.9 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1,2,4-dithiazol-2-ium;perchlorate

InChI

InChI=1S/C16H14NS2.ClHO4/c1-11-3-7-13(8-4-11)15-17-16(19-18-15)14-9-5-12(2)6-10-14;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QCEUIQNJLKKGLO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=[S+]S2)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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